molecular formula C9H8N4O2 B2699925 (1R)-1-Azido-4-nitro-2,3-dihydro-1H-indene CAS No. 2137098-11-2

(1R)-1-Azido-4-nitro-2,3-dihydro-1H-indene

Cat. No.: B2699925
CAS No.: 2137098-11-2
M. Wt: 204.189
InChI Key: APDDTJLQEMSCPG-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-Azido-4-nitro-2,3-dihydro-1H-indene is a useful research compound. Its molecular formula is C9H8N4O2 and its molecular weight is 204.189. The purity is usually 95%.
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Scientific Research Applications

Applications in Material Science and Catalysis

Graphene-Based Catalysis

Research on graphene and its composites, such as graphene oxide, highlights the material's significance in catalysis, including the reduction of nitro compounds. Graphene derivatives enhance the catalytic reduction of nitroarenes to amines, demonstrating the potential for efficient and environmentally friendly catalysts in organic synthesis and pollution remediation (Nasrollahzadeh et al., 2020).

Magnetic Nanoparticles for Catalysis

Fe@Au core-shell nanoparticles supported on graphene oxide have been used in the catalytic reduction of nitrophenol compounds, showcasing the role of novel nanomaterials in enhancing the rates of catalytic reactions and offering a path for the recyclable and economically viable industrial application (Gupta et al., 2014).

Organic Synthesis and Chemical Transformations

Photoreactions and Heterocycle Formation

The photoreaction of azido-nitrobenzene compounds has been studied, revealing mechanisms of heterocycle formation through X-ray crystallography and theoretical calculations. These findings provide insights into the use of azido-nitro compounds in synthesizing heterocyclic structures, which are valuable in pharmaceuticals and agrochemicals (Takayama et al., 2003).

Nitrogen-Doped Graphene for Nitroarene Hydrogenation

Nitrogen-doped graphene-supported nanocatalysts have shown excellent performance in the chemoselective transfer hydrogenation of nitroarenes, emphasizing the role of modified carbon materials in facilitating chemical transformations crucial for producing key organic intermediates (Jagadeesh et al., 2015).

Properties

IUPAC Name

(1R)-1-azido-4-nitro-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c10-12-11-8-5-4-7-6(8)2-1-3-9(7)13(14)15/h1-3,8H,4-5H2/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDDTJLQEMSCPG-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N=[N+]=[N-])C=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1N=[N+]=[N-])C=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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